molecular formula C8H9FN2S B3483330 N-(2-fluorophenyl)-N'-methylthiourea

N-(2-fluorophenyl)-N'-methylthiourea

Cat. No. B3483330
M. Wt: 184.24 g/mol
InChI Key: VKZRXNASSYQHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N'-methylthiourea (FMTU) is a synthetic compound that has been extensively studied in scientific research. This compound is a potent inhibitor of nitric oxide synthase (NOS), which is an enzyme responsible for the production of nitric oxide (NO) in the body. FMTU has been shown to have a variety of effects on biological systems, including anti-inflammatory, antitumor, and neuroprotective effects.

Scientific Research Applications

  • Antipathogenic Activity

    • N-(2-fluorophenyl)-N'-methylthiourea derivatives show potential in antimicrobial applications. These derivatives, including variants with fluorine substitution, have been tested against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, particularly those known for biofilm growth. The presence of fluorine atoms in these compounds contributes to their antipathogenic activity, indicating their potential in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
  • Hydrogen Peroxide Scavenging

    • The compound has been explored for its role in scavenging hydrogen peroxide. N-(2-[18F]fluoroethyl)-N′-methylthiourea ([18F]FEMTU), a fluorine-18 labelled derivative, is synthesized for potential application in trapping hydrogen peroxide, demonstrating its relevance in biochemical research (Gilissen et al., 1998).
  • Antibacterial Activity

    • Various derivatives of N-(2-fluorophenyl)-N'-methylthiourea, such as those combined with chloro and methylphenyl groups, have been studied for their antibacterial properties. These compounds have shown activity against bacteria like Staphylococcus aureus and Chromobacterium violaceum, highlighting their potential in antibacterial drug development (Uwabagira et al., 2018).
  • Immunomodulatory Properties

    • Research has been conducted on the metabolism of derivatives, such as 4-[1-(2-fluoro-4-biphenylyl)ethyl]-2-methylaminothiazole, which is an immunomodulatory agent. This study provides insights into the metabolic pathways of such compounds, essential for developing immunomodulatory drugs (Yabuki et al., 2010).
  • Antibiofilm Properties

    • Research on acylthioureas derivatives, including those with fluorophenyl groups, has shown significant antibiofilm properties against various bacterial strains. The structural variations, particularly the fluorine substitutions, contribute to their efficacy against biofilm-forming bacteria, suggesting their utility in combating bacterial infections with biofilm growth (Limban et al., 2011).
  • Chemosensor Applications

    • N-(2,7-Dichlorofluorescein)lactam-N′-phenylthiourea, a
    related derivative, has been developed as a chemosensor for anions like AcO−, F−, and H2PO4-. This application demonstrates the potential of N-(2-fluorophenyl)-N'-methylthiourea derivatives in detecting and sensing specific chemical compounds, beneficial for various analytical and environmental monitoring purposes .
  • Fluorophenyl Urea Herbicides

    • N-(2-fluorophenyl)-N'-methylthiourea derivatives have been evaluated as selective herbicides, particularly for grain sorghum. Their efficacy is assessed through in vitro assays, such as photosynthetic electron transport and competition for atrazine binding sites. The research highlights their potential use in agriculture as selective herbicides with specific target crops (Gardner et al., 1985).
  • Corrosion Inhibition

    • Studies have investigated the effects of compounds like thiourea and methylthiourea on the corrosion behavior of mild steel in acidic solutions. These compounds, including derivatives of N-(2-fluorophenyl)-N'-methylthiourea, could potentially serve as corrosion inhibitors, a crucial aspect in material science and engineering (Özcan et al., 2004).
  • Chemical Synthesis and Molecular Docking Studies

    • Derivatives of N-(2-fluorophenyl)-N'-methylthiourea have been synthesized and studied for their potential as therapeutics in anti-inflammatory and antimicrobial applications. Molecular docking studies have been conducted to evaluate their binding interactions, providing insights into their potential efficacy as medical agents (Kumara et al., 2017).

properties

IUPAC Name

1-(2-fluorophenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZRXNASSYQHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-N'-methylthiourea
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-N'-methylthiourea
Reactant of Route 3
Reactant of Route 3
N-(2-fluorophenyl)-N'-methylthiourea
Reactant of Route 4
Reactant of Route 4
N-(2-fluorophenyl)-N'-methylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.